5-Carboxy Rhodamine-6G

Description

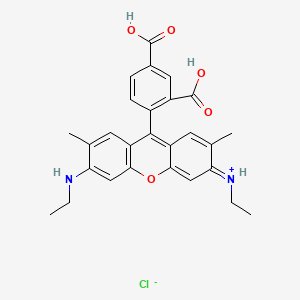

Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYBZFNXXNHSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747300 | |

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180144-69-8 | |

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for 5-Carboxy Rhodamine-6G and its Isomers

The synthesis of this compound and its 6-carboxy isomer typically involves the condensation of 3-ethylamino-p-cresol with trimellitic anhydride. sioc-journal.cn However, this classical approach often results in a mixture of the 5- and 6-carboxy isomers, which can be challenging to separate due to their similar physical properties. researchgate.netresearchgate.net This has spurred the development of more sophisticated synthetic strategies to achieve higher regioselectivity and to facilitate the isolation of pure isomers.

Regioselective Synthesis of Single Isomers (e.g., 5-Isomer)

Achieving regioselective synthesis to favor one isomer over the other is a significant goal in rhodamine chemistry. One successful strategy involves the use of phthalaldehydic acids as replacements for unsymmetrical anhydrides. researchgate.netresearchgate.net This method provides a single point of reactivity for condensation with the aminophenol, thereby avoiding the formation of isomeric mixtures. researchgate.netresearchgate.net This approach has been successfully applied to the gram-scale synthesis of isomerically pure rhodamines, including 6-carboxytetramethylrhodamine. researchgate.net

Another approach to obtaining pure isomers involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride, which yields a mixture of dicarboxybenzophenones. These intermediates can be separated by recrystallization, and subsequent reaction with 3-dimethylaminophenol produces the individual 5- or 6-carboxytetramethylrhodamines. researchgate.net While the spectral properties of the 5- and 6-isomers are often nearly identical, their biological activity and cytotoxicity can differ, underscoring the importance of using isomerically pure compounds in certain applications. researchgate.netrsc.org For instance, in DNA probe development, probes derived from 5'-carboxy fluorophores have demonstrated higher fluorescence signals and lower cytotoxicity compared to their 6'-regioisomers. rsc.org

The choice of the carboxylic acid isomer can significantly influence the performance of the final fluorescent probe by altering its interaction with the target molecule. rsc.org Therefore, methods that allow for the synthesis of isomerically pure rhodamines are of high value.

Microwave-Assisted and Eco-Friendly Synthetic Approaches for Rhodamine Derivatives

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of rhodamine derivatives. nih.govscispace.com This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, milder reaction conditions, and simpler work-up procedures. nih.govscispace.com

For instance, the synthesis of rhodamine-derived imines has been achieved with high yields (57–93%) in just 10–30 minutes using microwave irradiation, compared to 6–24 hours and lower yields (48–73%) with conventional methods. nih.gov Similarly, a rapid and eco-friendly synthesis of 5(6)-carboxy-rhodamine 110 isomers has been developed using microwave irradiation, which drastically reduces the reaction time and the amount of condensed sulfuric acid required. ijcce.ac.irresearchgate.netijcce.ac.ir This "green chemistry" approach is not only more efficient but also more environmentally friendly. nih.govscirp.org Microwave-assisted synthesis has also been successfully employed to create rhodamine 6G derivatives for use as fluorescent sensors. nsf.gov

The use of microwave irradiation represents a significant advancement in the synthesis of rhodamine dyes, offering a cleaner, faster, and more sustainable alternative to traditional methods. nih.govscispace.comscirp.org

Challenges and Innovations in Isomer Separation and Purification

The separation of 5- and 6-carboxy rhodamine isomers is a well-documented challenge due to their very similar polarities and structural properties. researchgate.netresearchgate.net Traditional methods often involve complex chromatographic procedures on large columns with gradient elution, which can lead to significant product loss. thieme-connect.com

To overcome these difficulties, innovative separation strategies have been developed. One effective method involves the esterification of the isomeric mixture, which alters the polarity of the compounds and facilitates their separation by chromatography. ijcce.ac.irresearchgate.net The separated esters can then be hydrolyzed to yield the pure isomers. ijcce.ac.irresearchgate.net Another approach involves the diacetate protection of 5- and 6-carboxyfluorescein (B556484) followed by the synthesis of their N-hydroxysuccinimide (NHS) esters, which allows for ready separation on a multi-gram scale. nih.gov

For carboxy-X-rhodamines, a stepwise process involving flash chromatography to obtain the pure isomers as stable triethylammonium (B8662869) salts has been proposed. thieme-connect.com These purified isomers can then be converted to other derivatives with high purity. thieme-connect.com The development of such methods is crucial for obtaining isomerically pure rhodamines, which are essential for applications requiring high reproducibility and well-defined molecular probes. aatbio.comresearchgate.net

Functionalization and Reactive Conjugate Synthesis

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of functional derivatives. These derivatives are designed to react with specific functional groups on biomolecules, enabling their fluorescent labeling.

Amine-Reactive Derivatives (e.g., Succinimidyl Esters, Carbodiimides) for this compound

Amine-reactive derivatives are the most common class of functionalized rhodamines, designed to label primary and secondary amines in biomolecules such as proteins and oligonucleotides. biotium.com

Succinimidyl Esters (SE) or N-hydroxysuccinimide (NHS) esters are highly popular amine-reactive functionalities. aatbio.combiotium.commedchemexpress.com The succinimidyl ester of 5-CR6G (5-CR6G, SE) is a single isomer that is preferred for applications where reproducibility is critical. aatbio.combiotium.comfishersci.ie The reaction of the SE group with an amine forms a stable amide bond. A key method for forming these NHS esters involves the use of stoichiometric amounts of di(N-succinimidyl) carbonate (DSC) and 4-dimethylaminopyridine (B28879) (DMAP). google.com While highly effective for labeling, 5(6)-CR6G, SE has poor solubility in common buffers, which can limit its utility. aatbio.com

Carbodiimides , such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are used to activate the carboxyl group of 5-CR6G for reaction with amines. biotium.comaatbio.com This method is particularly useful when direct use of the succinimidyl ester is problematic. aatbio.com

The choice of amine-reactive derivative depends on the specific application and the properties of the biomolecule to be labeled.

Thiol-Reactive Derivatives (e.g., Maleimides) of this compound

Thiol-reactive derivatives are used to label cysteine residues in proteins and other thiol-containing molecules. biotium.com

Maleimides are the most common thiol-reactive functional group. 5-Carboxyrhodamine 6G maleimide (B117702) (5-CR6G maleimide) is a thiol-reactive derivative of rhodamine 6G. aatbio.comaatbio.com The maleimide group reacts specifically with free thiol groups to form a stable thioether bond. As with the amine-reactive derivatives, the use of a single isomer of the maleimide is often preferred for applications demanding high reproducibility. aatbio.comaatbio.com

The development of these various reactive conjugates has greatly expanded the utility of this compound as a fluorescent label in a wide range of biological and chemical research areas.

Development of Novel Linker Chemistries for Specific Conjugation Applications

The utility of this compound (5-CR6G) as a fluorescent label in biological research is critically dependent on the linker chemistries used to attach it to target biomolecules. The linker not only provides a covalent attachment point but also influences the properties of the resulting conjugate, such as its solubility, stability, and the photophysical behavior of the fluorophore. Research has focused on developing novel linkers to control the spacing between the dye and the biomolecule, introduce specific functionalities, and optimize performance in applications ranging from protein analysis to DNA sequencing.

A significant area of development involves the use of flexible and hydrophilic linkers to tether rhodamine dyes to proteins. One detailed study investigated the rotational motion of Rhodamine 6G (R6G) tethered to the protein actin using oligo(ethylene glycol) (OEG) linkers of varying lengths. nih.gov This approach helps to elucidate the local environment near the conjugation site on the protein. nih.gov The synthetic strategy involved a two-step method to create thiol-reactive R6G derivatives. First, the N-hydroxysuccinimidyl ester of 6-Carboxyrhodamine 6G (R6G-OSu) was reacted with a 10-fold molar excess of a diamino-OEG derivative to produce an amine-functionalized R6G. This intermediate was then reacted with a succinimidyl maleimide derivative to yield the final R6G-maleimide construct, ready for specific conjugation to cysteine residues, such as Cys-374 on actin. nih.gov

The structures of these synthesized R6G-maleimide linkers are detailed below.

Table 1: Synthesized Rhodamine 6G-Oligo(ethylene glycol)-Maleimide Derivatives This table details the specific oligo(ethylene glycol) (OEG) linkers used to create thiol-reactive Rhodamine 6G probes for protein conjugation studies. nih.gov

| Compound Name | OEG Linker Component | Resulting Linker Structure |

|---|---|---|

| R6G-OEG1-Mal | 2,2'-(Ethylenedioxy)diethylamine (DMP) | Rhodamine 6G linked via a single OEG unit to a maleimide group. |

| R6G-OEG2-Mal | 4,7,10-Trioxa-1,13-tridecanediamine (DDO) | Rhodamine 6G linked via two OEG units to a maleimide group. |

Linker chemistry is also paramount in the field of genomics, particularly for DNA sequencing and analysis. Energy-transfer (ET) fluorescent primers have been developed using 5- or 6-Carboxyrhodamine-6G as an acceptor fluorophore. nih.gov In this design, the "linker" is the oligonucleotide itself. The donor and acceptor dyes are positioned a specific number of bases apart, allowing for efficient fluorescence resonance energy transfer (FRET). nih.gov For example, a primer designated F10G features a 6-carboxyfluorescein (FAM) donor at the 5'-end and a carboxyrhodamine-6G acceptor attached to a modified thymidine (B127349) 10 bases away. nih.gov The narrower emission spectrum of R6G compared to other acceptors like JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) results in reduced spectral overlap, improving the accuracy of DNA sequencing. nih.gov

Beyond these specific examples, the development of linker chemistries for 5-CR6G often leverages established bioconjugation techniques. The carboxyl group of 5-CR6G is the primary handle for derivatization. It can be activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester (5-CR6G, SE). thermofisher.comaatbio.comgoogle.com This activated ester readily reacts with primary amines on proteins, amine-modified oligonucleotides, and other molecules to form a stable amide bond. biotium.comglenresearch.com

Alternatively, building blocks such as 5(6)-Carboxyrhodamine 6G ethylenediamine (B42938) can be used. This molecule provides a primary amine at the end of a short linker, which can then be coupled to other molecules using various cross-linking strategies. The choice of linker—from simple alkyl chains to complex, flexible polymers like OEG—is dictated by the specific application, whether it requires precise distance control for FRET, enhanced solubility, or simply a stable attachment to a biological target. nih.govnih.govaatbio.com

Table 2: Overview of Linker Chemistries for Rhodamine 6G Conjugation This table summarizes various linker strategies and their associated applications for conjugating Rhodamine 6G and its derivatives to biomolecules.

| Linker/Derivative Type | Reactive Group | Target Molecule/Functionality | Specific Application |

|---|---|---|---|

| Oligo(ethylene glycol) (OEG) nih.gov | Maleimide | Thiols (e.g., Cysteine) | Studying protein dynamics and local environment. nih.gov |

| Oligonucleotide nih.gov | Phosphoramidite | DNA Synthesis | Energy Transfer (ET) primers for DNA sequencing. nih.gov |

| N-hydroxysuccinimide (NHS) ester thermofisher.comaatbio.com | NHS Ester | Primary Amines | General labeling of proteins and amine-modified DNA. thermofisher.combiotium.com |

| Ethylenediamine | Amine | Carboxylic Acids (via EDC coupling) | Building block for creating custom bioconjugates. aatbio.com |

Bioconjugation Chemistry and Biomolecular Labeling

Strategies for Covalent Attachment of 5-Carboxy Rhodamine-6G to Biological Macromolecules

The primary method for attaching 5-CR6G to biological macromolecules involves the activation of its carboxyl group to make it reactive towards specific functional groups on the target molecule. acs.org A common strategy is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester (SE). abpbio.comcymitquimica.com This amine-reactive derivative, 5-CR6G-SE, readily reacts with primary amines (-NH2) found in proteins, peptides, and amine-modified oligonucleotides to form a stable amide bond. abpbio.combiotium.com

Another approach involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the coupling of the carboxyl group of 5-CR6G to amino groups on the biomolecule. aatbio.combiotium.comaddexbio.com This method is particularly useful when direct use of the succinimidyl ester is challenging. aatbio.comaddexbio.com Additionally, 5-CR6G can be derivatized into other reactive forms, such as maleimides, which are reactive towards thiol groups (-SH) present in cysteine residues of proteins and peptides. aatbio.com

| Reactive Derivative | Target Functional Group | Resulting Linkage | Common Biomolecules |

| 5-CR6G, Succinimidyl Ester (SE) | Primary Amine (-NH2) | Amide Bond | Proteins, Peptides, Amine-modified Oligonucleotides |

| 5-CR6G with EDC | Primary Amine (-NH2) | Amide Bond | Proteins, Peptides |

| 5-CR6G, Maleimide (B117702) | Thiol (-SH) | Thioether Bond | Proteins, Peptides (cysteine residues) |

Protein and Peptide Labeling Methodologies using this compound

The most prevalent method for labeling proteins and peptides with 5-CR6G utilizes its amine-reactive succinimidyl ester (SE) derivative. biotium.combiocompare.com This derivative reacts with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins and peptides to form stable amide bonds. biotium.comulab360.com The reaction is typically carried out in a buffer with a slightly alkaline pH to ensure the amino groups are deprotonated and thus more nucleophilic. thermofisher.com

Alternatively, carbodiimide (B86325) chemistry, employing reagents like EDC, can be used to couple the carboxylic acid of 5-CR6G directly to the amino groups of the protein or peptide. ulab360.com For peptides with cysteine residues, a thiol-reactive maleimide derivative of 5-CR6G can be used for site-specific labeling. aatbio.com

Research has demonstrated the successful labeling of various proteins, such as apomyoglobin and ubiquitin, with 5-carboxyrhodamine 6G succinimidyl ester. ethz.ch The single isomer of 5-CR6G is often preferred for these applications to ensure greater reproducibility, as the minor positional differences between the 5- and 6-isomers can affect the biological properties of the resulting conjugates.

Oligonucleotide and Nucleic Acid Conjugation Techniques

This compound is a valuable fluorescent label for oligonucleotides and nucleic acids, particularly in applications like automated DNA sequencing. fishersci.iethermofisher.com The amine-reactive succinimidyl ester of 5-CR6G is commonly used to label amine-modified oligonucleotides. biotium.com These modified oligonucleotides contain a primary amine group, typically introduced at the 5' or 3' end, or internally, which serves as the attachment point for the dye. google.com

The conjugation reaction involves the coupling of the 5-CR6G-SE to the amino-linker on the oligonucleotide, forming a stable amide bond. google.com This process is a post-synthesis modification, meaning the dye is attached after the oligonucleotide has been synthesized. google.com Rhodamine 6G is favored for these applications due to its high fluorescence quantum yield and photostability, which are superior to those of some other dyes. eurogentec.com Specifically, oligonucleotide conjugates of CR6G have shown better spectroscopic and electrophoretic properties than those of the JOE dye, which is also used in DNA sequencing. thermofisher.com

Antibody and Immunoconjugate Preparation

The preparation of antibody and immunoconjugates with this compound typically involves the use of its amine-reactive succinimidyl ester (SE) derivative. biocompare.commybiosource.commybiosource.com This form of the dye reacts with primary amines, specifically the ε-amino groups of lysine residues on the antibody, to form stable covalent bonds. biotium.com

For sensitive antibodies like Immunoglobulin M (IgM), which can denature at the alkaline pH typically used for labeling, the reaction conditions must be modified. thermofisher.com Labeling is performed at a near-neutral pH (7.2-7.5), and a higher dye-to-antibody molar ratio is used to compensate for the reduced labeling efficiency under these conditions. thermofisher.com After the conjugation reaction, any unconjugated dye is removed, often through gel filtration or dialysis, to ensure the purity of the fluorescently labeled antibody. thermofisher.com

Impact of Conjugation on Probe Performance in Biological Systems

The process of conjugating a fluorescent probe like this compound to a biomolecule can influence its performance within a biological system. biomol.com The properties of the resulting conjugate, including its fluorescence and interaction with its target, can be affected by the conjugation strategy. biomol.com Rhodamine 6G conjugates are known for their high fluorescence quantum yields and good photostability, which are generally advantageous for imaging applications. aatbio.comresearchgate.netbiomol.com

Influence of Linker Design on Target Interaction and Specificity

The linker used to attach a fluorescent dye to a biomolecule can play a critical role in the performance of the resulting probe. A linker can provide distance between the dye and the biomolecule, which can help to minimize any potential interference of the dye with the biomolecule's function. ulab360.com For example, in the context of peptide sequencing, the length of the linker can impact the efficiency of the analysis. nih.gov

Assessment of Labeling Efficiency and Reproducibility with this compound Isomers

This compound is commercially available as a mixture of two isomers, the 5- and 6-carboxy forms, or as purified single isomers. aatbio.com For many biological applications, particularly those that are more complex, the use of a single isomer is preferred to ensure greater reproducibility. researchgate.net The minor difference in the position of the carboxyl group between the 5- and 6-isomers can significantly affect the biological properties of the resulting conjugates. researchgate.net

The 5-isomer is predominantly used for labeling small molecules, peptides, and proteins, while the 6-isomer is often the choice for labeling nucleotides and nucleic acids. aatbio.com The use of single isomers helps to ensure consistency between experiments and reduces potential variability in the performance of the fluorescent probes. researchgate.net For applications involving IgM antibodies, labeling efficiency can be lower due to the need for near-neutral pH conditions to prevent denaturation, which can be compensated for by using a higher dye-to-protein ratio. thermofisher.com

Compound Table

Applications in Advanced Fluorescence Imaging and Spectroscopy

Cellular and Subcellular Imaging Applications of 5-Carboxy Rhodamine-6G

This compound and its derivatives are extensively used for labeling and visualizing cellular and subcellular structures. biorxiv.orgresearchgate.netresearchgate.net Its ability to be conjugated to various biomolecules facilitates targeted imaging of specific components within cells. aatbio.combiotium.com

Live-Cell Fluorescence Microscopy Techniques

The cell permeability of certain rhodamine-based probes makes them suitable for live-cell imaging, allowing for the real-time observation of dynamic cellular processes. biorxiv.orgresearchgate.net By modifying the structure of rhodamine dyes, such as positioning an amide group next to a carboxyl group, researchers have significantly increased their cell permeability. biorxiv.org This is achieved by stabilizing the fluorophore in a hydrophobic, non-fluorescent spirolactone state, which can then transition to a fluorescent zwitterionic form upon interacting with its target inside the cell. biorxiv.org This fluorogenic property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes. biorxiv.org

Super-Resolution Imaging (e.g., STED Nanoscopy) using this compound Conjugates

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. nih.govbohrium.com Rhodamine dyes, including derivatives of Rhodamine-6G, are well-suited for STED nanoscopy due to their brightness and photostability. nih.govscience.gov

Researchers have developed rhodamine-based probes that allow for long-term 3D confocal and STED nanoscopy with resolutions below 30 nm. biorxiv.org This has enabled groundbreaking achievements, such as resolving the real microtubule diameter of 23 nm inside a living cell for the first time. biorxiv.org The high performance of these probes allows for high-contrast imaging even at sub-nanomolar concentrations. biorxiv.org

Multicolor Fluorescence Imaging and Spectral Deconvolution with this compound

The excitation and emission spectra of this compound fall between those of fluorescein (B123965) and tetramethylrhodamine (B1193902) derivatives, making it an excellent choice for multicolor fluorescence imaging. aatbio.comresearchgate.netaatbio.com This intermediate spectral positioning allows for the simultaneous use of multiple fluorophores with minimal spectral overlap, enabling the visualization of different cellular components in distinct colors. aatbio.comresearchgate.netvwr.com The absorption maximum of its conjugates aligns well with the 514 nm spectral line of the argon-ion laser, which is a common light source in fluorescence instrumentation. researchgate.net

Analysis of Cellular Uptake Mechanisms and Intracellular Distribution as a Research Tool

The physicochemical properties of fluorescent probes, including their surface charge and the nature of their ligand coatings, play a crucial role in their cellular uptake and intracellular distribution. nih.gov Studies have shown that the entry of nanoparticles like quantum dots, which can be functionalized with rhodamine derivatives, into cells is primarily governed by factors such as size, shape, and surface charge. nih.gov

By labeling cell-penetrating peptides with carboxyrhodamine 6G, researchers can investigate the mechanisms of cellular uptake. diva-portal.org Such studies have revealed that the ratio of different molecular species (e.g., peptide monomers, aggregates, and complexes with cargo) can vary with factors like pH, peptide concentration, and proximity to the plasma membrane, providing insights into the diverse cellular uptake mechanisms. diva-portal.org

Fluorescence Resonance Energy Transfer (FRET) Studies Utilizing this compound

FRET is a powerful technique for measuring distances on the nanometer scale, making it invaluable for studying molecular interactions within cells. evidentscientific.com This process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. evidentscientific.comacs.org

Design and Optimization of this compound Based FRET Pairs

The selection of an appropriate donor-acceptor pair is critical for successful FRET experiments. This compound can serve as either a donor or an acceptor in FRET systems, depending on the spectral properties of its partner dye. aatbio.comnih.gov For instance, it can act as an acceptor when paired with a donor like fluorescein. nih.gov

The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption spectra. evidentscientific.comnih.gov Research has focused on optimizing FRET pairs involving rhodamine derivatives to enhance the sensitivity and accuracy of these measurements. nih.gov This includes the development of energy transfer primers where 5- or 6-carboxyrhodamine-6G acts as the acceptor chromophore. nih.gov

Table of Spectroscopic Properties for FRET Pairs:

| Donor | Acceptor | Förster Distance (R₀) in Å |

| Fluorescein | Tetramethylrhodamine | 55 |

| IAEDANS | Fluorescein | 46 |

| Fluorescein | Fluorescein | 44 |

| BODIPY FL | BODIPY FL | 57 |

| Fluorescein | QSY 7 and QSY 9 dyes | 61 |

Note: This table provides examples of common FRET pairs and their Förster distances. The specific R₀ for a this compound pair would depend on its partner fluorophore.

Application in Nucleic Acid Conformation and Interaction Studies

The fluorescent dye this compound (5-CR6G) is a valuable tool for investigating the structure and interactions of nucleic acids. Its primary application in this area is through a mechanism known as Fluorescence Resonance Energy Transfer (FRET). nih.gov FRET is a quantum mechanical phenomenon that occurs when two fluorescent molecules, a "donor" and an "acceptor," are in close proximity, typically less than 10 nanometers apart. nih.govmdpi.com The efficiency of this energy transfer is highly dependent on the distance between the two molecules, making it a sensitive "molecular ruler" for studying changes in molecular conformation. mdpi.com

In the context of nucleic acid studies, 5-CR6G often serves as the acceptor fluorophore. nih.govnih.gov It can be paired with a donor fluorophore, such as 6-carboxyfluorescein (B556484) (FAM), and attached to a single-stranded oligonucleotide. nih.gov When the oligonucleotide is in its free, unhybridized state, the donor and acceptor are close, resulting in maximal FRET. nih.gov However, upon hybridization with a complementary nucleic acid strand, the probe undergoes a conformational change that increases the distance between the donor and acceptor, leading to a decrease in FRET. nih.gov This change in the FRET signal provides a clear indication that hybridization has occurred. nih.gov

Researchers have utilized this principle to monitor the integrity of oligonucleotides and to detect the presence of specific target nucleic acids, even those with complex higher-ordered structures like hairpins. nih.gov The extent of the FRET decrease can be correlated with the stability and structure of the target nucleic acid. nih.gov

A key advantage of using 5-CR6G in these FRET-based assays is its spectral properties. Its excitation and emission wavelengths fall between those of other common dyes like fluorescein and tetramethylrhodamine, offering an additional color option for multicolor fluorescence applications. researchgate.netaddexbio.com Furthermore, conjugates of rhodamine 6G generally exhibit higher fluorescence quantum yields and greater photostability compared to tetramethylrhodamine conjugates, leading to more robust and reliable experimental results. researchgate.netaddexbio.comeurogentec.com

The amine-reactive form of 5-CR6G, often as a succinimidyl ester (SE), allows for its covalent attachment to amine-modified oligonucleotides. biotium.comthermofisher.com This stable linkage is crucial for the integrity of the labeled probe throughout the experiment.

Detailed Research Findings:

| Application | Method | Key Finding | Reference |

| Monitoring Oligonucleotide Integrity | FRET | A decrease in FRET upon hybridization with a complementary strand indicates successful binding and can be used to assess probe integrity. | nih.gov |

| Detecting Structured Nucleic Acids | FRET | Changes in FRET efficiency can reveal interactions with nucleic acids possessing stable hairpin structures. | nih.gov |

| DNA Sequencing | FRET (as part of ET primers) | 5-CR6G used as an acceptor in energy transfer (ET) primers improved the electrophoretic mobility match of DNA fragments and reduced spectral overlap, leading to more accurate DNA sequencing. | nih.gov |

| Multicolor Fluorescence Imaging | General Fluorescence | The spectral properties of 5-CR6G provide an additional color channel, expanding the possibilities for multiplexed experiments. | researchgate.net |

Employment in Protease and Enzyme Activity Assays

This compound is also a key component in the development of sensitive fluorescent biosensors for detecting protease and enzyme activity. nih.govresearchgate.net These assays often rely on the principle of FRET, where the cleavage of a specific peptide substrate by a protease results in a measurable change in fluorescence. lubio.ch

A common strategy involves creating a peptide substrate that is labeled with two fluorophores, a donor and an acceptor. In the intact peptide, the two dyes are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. When a protease recognizes and cleaves the peptide sequence, the donor and acceptor are separated, disrupting FRET and causing an increase in the donor's fluorescence intensity. This increase in fluorescence provides a direct and real-time measure of enzyme activity. lubio.ch

In one notable application, a protease biosensor was designed using a peptide containing a collagenase cleavage site. nih.gov This peptide was "homodoubly labeled" with rhodamine 6G. nih.gov In this configuration, the two rhodamine 6G molecules self-quench through the formation of an H-type excitonic dimer when the peptide is intact. nih.gov Upon cleavage by a protease, the dimer is disrupted, and a significant increase in fluorescence is observed. nih.gov This type of biosensor has been used to visualize localized extracellular protease activity during live-cell migration through three-dimensional collagen matrices, providing insights into processes like tumor cell invasion. nih.gov

The versatility of 5-CR6G and its derivatives allows for their use in creating a variety of FRET-based peptide substrates for detecting different proteases. researchgate.net For example, it can be paired with quenchers like DABCYL to create probes for various protease detection applications. researchgate.net

Detailed Research Findings:

| Assay Type | Biosensor Design | Mechanism | Application | Reference |

| Collagenase Activity | Peptide with GPLGIAG cleavage site, homodoubly labeled with rhodamine 6G. | Self-quenching via H-type excitonic dimer formation; cleavage disrupts the dimer, leading to increased fluorescence. | Visualizing protease activity at sites of cell migration and invasion in 3D matrices. | nih.gov |

| General Protease Detection | FRET-based peptide substrates. | A donor fluorophore and an acceptor/quencher (like DABCYL) are attached to a peptide; cleavage separates them, causing a change in fluorescence. | Detection of various protease activities. | researchgate.netlubio.ch |

Flow Cytometry and High-Throughput Screening Methodologies

Cell Population Analysis and Sorting

This compound and its derivatives are utilized in flow cytometry for the analysis and sorting of cell populations. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population. By labeling specific cellular components or surface markers with fluorescent dyes, different cell subpopulations can be identified and quantified based on their fluorescence intensity.

The amine-reactive succinimidyl ester (SE) form of 5-CR6G is commonly used to label biomolecules, such as antibodies, that can then be used to target specific cell surface proteins. fishersci.co.uk The process involves the reaction of the succinimidyl ester group with primary amines on the protein to form a stable covalent bond. Once the cells are labeled with the fluorescently tagged antibody, they can be analyzed by a flow cytometer. The instrument passes the cells one by one through a laser beam, and the resulting fluorescence emission is detected.

The bright fluorescence and good photostability of rhodamine 6G conjugates make them well-suited for this application. addexbio.com These properties ensure a high signal-to-noise ratio, which is critical for distinguishing between cell populations with different levels of marker expression. For instance, researchers have used rhodamine-labeled antibodies to analyze stem cell populations, quantifying different subpopulations based on the fluorescence intensity of labeled surface markers.

Detailed Research Findings:

| Application | Technique | How 5-CR6G is Used | Key Advantage | Reference |

| Stem Cell Analysis | Flow Cytometry | Labeled antibodies against stem cell surface markers. | Allows for quantitative analysis and sorting of different stem cell subpopulations based on fluorescence intensity. | |

| General Cell Labeling | Flow Cytometry | Covalently conjugated to antibodies or other proteins that target specific cellular structures or molecules. | High fluorescence quantum yield and photostability provide a strong, stable signal for analysis. | addexbio.com |

Multiplexed Assays for Biomolecular Interactions

The favorable spectral characteristics of this compound make it a valuable tool for multiplexed assays, which allow for the simultaneous measurement of multiple analytes or interactions in a single experiment. researchgate.netaddexbio.com The excitation and emission wavelengths of 5-CR6G are positioned between those of fluorescein and tetramethylrhodamine, providing a distinct color channel that can be used in combination with other fluorophores. researchgate.netaddexbio.com

In the context of high-throughput screening and biomolecular interaction studies, multiplexing significantly increases efficiency. For example, in solid-phase immunoassays, different sets of beads, each targeting a specific analyte, can be labeled with a unique fluorescent dye. google.com 5-CR6G can be one of the dyes in such a panel, allowing for the simultaneous detection of multiple proteins or other biomolecules in a sample. google.com

Furthermore, 5-CR6G has been incorporated into energy transfer (ET) primers for multiplex genetic analysis. nih.gov In this application, different primers, each labeled with a unique FRET pair, can be used to amplify and detect multiple DNA sequences in a single reaction. The use of 5-CR6G as an acceptor in these ET primers has been shown to reduce spectral overlap between the different dye sets, leading to more accurate and reliable results in multiplexed DNA sequencing and analysis. nih.gov Dichlorinated derivatives of rhodamine 6G are also critical components of "BigDye" terminators used in widely adopted DNA sequencing methods. aatbio.com

Detailed Research Findings:

| Assay Type | Platform | Role of 5-CR6G | Benefit of Multiplexing | Reference |

| Multiplex Immunoassay | Solid-phase beads | Used as one of several fluorescent dyes to label different bead sets, each targeting a specific analyte. | Enables simultaneous detection of multiple analytes in a single sample, increasing throughput. | google.com |

| Multiplex Genetic Analysis | Energy Transfer (ET) Primers | Serves as an acceptor fluorophore in a FRET pair, creating a unique spectral signature for a specific primer set. | Allows for the simultaneous amplification and detection of multiple DNA targets, with reduced spectral overlap for improved accuracy. | nih.gov |

| DNA Sequencing | BigDye Terminators | A dichlorinated derivative (5-Carboxy-4,7-dichlororhodamine 6G) is a key component of the dye set. | Enables four-color DNA sequencing, a foundational method for genomic analysis. | aatbio.com |

Development and Mechanisms of Sensing Platforms

Chemosensor Design and Performance for Ion Detection with Rhodamine 6G Derivatives

The design of chemosensors utilizing Rhodamine 6G derivatives for the detection of various metal ions is a significant area of research. These sensors offer high sensitivity and selectivity, enabling the detection of even trace amounts of specific ions in environmental and biological samples. pjoes.com The core of their function lies in the analyte-induced transformation of the rhodamine structure.

The fundamental principle behind the function of many Rhodamine 6G-based chemosensors is the selective, metal ion-induced opening of a non-fluorescent spirolactam ring. researchgate.netacs.org In its native state, the spirolactam form of the rhodamine derivative is colorless and does not exhibit fluorescence. mdpi.comnih.gov This is because the spirolactam structure disrupts the extensive π-conjugation of the xanthene fluorophore. acs.org

Upon the introduction of specific metal ions, such as Pb²⁺, Al³⁺, Fe³⁺, Hg²⁺, Cu²⁺, or Cr³⁺, the metal ion coordinates with a ligand moiety that is part of the sensor molecule. nih.govscispace.comrsc.org This coordination event triggers the opening of the spirolactam ring, leading to the formation of a thermodynamically stable, ring-opened amide structure. mdpi.comresearchgate.netrsc.org This structural transformation restores the π-conjugation across the xanthene backbone, resulting in a dramatic change in the molecule's photophysical properties. acs.org The solution typically develops a distinct pink or red color and emits a strong fluorescence signal upon excitation, providing a dual-channel detection mechanism. nih.govscispace.comrsc.org The selectivity of the sensor for a particular metal ion is determined by the design of the chelating ligand attached to the rhodamine core. researchgate.net For instance, different rhodamine derivatives have been synthesized to selectively detect trivalent cations like Al³⁺, Fe³⁺, and Cr³⁺. researchgate.netbohrium.comresearchgate.net Similarly, specific sensors have been developed for divalent ions like Cu²⁺, Hg²⁺, and Pb²⁺ by tailoring the binding site. rsc.orgifo.lviv.uaresearchgate.net

The interaction between the metal ion and the sensor is often a 1:1 or 1:2 stoichiometric binding, which can be confirmed through methods like Job's plot analysis. nih.govmdpi.com This reversible process can sometimes be reversed by the addition of a stronger chelating agent, which removes the metal ion from the sensor and reverts it to its colorless, non-fluorescent spirolactam form. mdpi.comacs.org

The development of chemosensors based on Rhodamine 6G derivatives has yielded a wide array of fluorescent and colorimetric tools for metal ion detection. pjoes.compjoes.com These sensors are designed to provide a visually perceptible color change and/or a "turn-on" fluorescence response in the presence of a target analyte. nih.govnih.gov

Colorimetric sensors allow for the qualitative or semi-quantitative detection of metal ions by the naked eye, as the solution changes from colorless to a distinct color, typically pink or red. scispace.comresearchgate.net This is due to the strong absorption band that appears in the visible region of the spectrum upon the opening of the spirolactam ring. acs.orgrsc.org For example, a rhodamine 6G-based sensor was developed to visually detect Pb²⁺ by changing from light yellow to pink. researchgate.net

Fluorescent chemosensors, on the other hand, offer higher sensitivity and are ideal for quantitative analysis. nih.gov The spirolactam ring-opening mechanism leads to a significant enhancement of fluorescence intensity. nih.govacs.org Researchers have successfully designed numerous fluorescent probes by modifying the Rhodamine 6G structure. For instance, a series of four rhodamine 6G-based chemosensors were synthesized for the selective detection of Al³⁺, which exhibited a strong fluorescence enhancement at 555 nm in the presence of the ion. nih.gov Similarly, sensors for other ions like Fe³⁺, Cu²⁺, and Hg²⁺ have been developed that show a dramatic increase in fluorescence upon binding to the respective metal ion. nih.govnih.govfrontiersin.org

Many of these sensors are dual-mode, providing both a colorimetric and a fluorescent signal, which enhances the reliability of the detection. nih.govnih.gov The development process often involves synthesizing a rhodamine hydrazide derivative and then reacting it with an appropriate aldehyde or other functional group to create a specific metal ion binding site. nih.govbohrium.com The choice of solvent can also play a crucial role in the selectivity of these sensors. A sensor that detects multiple ions in one solvent may become highly selective for only one or two ions in a different solvent system. rsc.org

Enhancing the selectivity and sensitivity of Rhodamine 6G-based chemosensors is a primary focus of their development to ensure reliable detection of specific metal ions, even in complex mixtures. researchgate.net

Selectivity is primarily achieved by carefully designing the receptor unit (the chelating ligand) attached to the rhodamine fluorophore. The choice of donor atoms (e.g., N, O, S), their spatial arrangement, and the size of the binding cavity are all critical factors that determine which metal ion will preferentially bind and trigger the ring-opening mechanism. nih.govresearchgate.net For example, different Schiff base derivatives of rhodamine 6G have been synthesized to achieve high selectivity for ions such as Fe³⁺, Cr³⁺, and Al³⁺. nih.govbohrium.comresearchgate.net In some cases, selectivity can be influenced by the solvent system; a probe might detect Al³⁺, Cr³⁺, Fe³⁺, and Cu²⁺ in ethanol (B145695) but become selective only for Cu²⁺ and Hg²⁺ in an aqueous buffer. rsc.org Competition experiments, where the sensor's response to the target ion is measured in the presence of other potentially interfering ions, are crucial for validating selectivity. nih.govacs.org

Sensitivity is often quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. Researchers strive to achieve very low LODs, often in the micromolar (µM) to nanomolar (nM) range. rsc.orgresearchgate.net Several strategies are employed to enhance sensitivity. One approach is to optimize the photophysical properties of the fluorophore itself. Another is to incorporate signal amplification mechanisms. For instance, coupling the rhodamine derivative with gold nanoparticles (AuNPs) has been shown to significantly improve the sensitivity for Hg²⁺ detection, lowering the LOD to 0.15 µg·L⁻¹. nih.gov The design of the sensor can also influence sensitivity; for example, four different rhodamine 6G-based chemosensors for Al³⁺ showed varying levels of fluorescence enhancement, with detection limits in the nanomolar range, demonstrating that subtle structural modifications can have a significant impact. nih.gov

The following table summarizes the performance of several Rhodamine 6G-based chemosensors for various metal ions:

| Target Analyte | Sensor/Probe | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Reference |

|---|---|---|---|---|

| Al³⁺ | H₃L1-H₃L4 | Nanomolar range | 1:1 | acs.orgnih.gov |

| Cr³⁺ | HL-CHO | 15.80 nM | Not Specified | researchgate.net |

| Fe³⁺ | RAE | 7.98 ppb (~0.14 µM) | Not Specified | nih.gov |

| Cu²⁺ | R1 | 1.23 µM | 2:1 | nih.gov |

| Hg²⁺ | FC1 with AuNPs | 0.15 µg·L⁻¹ (~0.75 nM) | Not Specified | nih.gov |

| Pb²⁺ | R1 | 2.7 nM | 1:1 | researchgate.net |

Development of Fluorescent and Colorimetric Chemosensors

Biosensing Applications

Beyond the detection of metal ions, derivatives of 5-Carboxy Rhodamine-6G and related rhodamine compounds have found significant applications in the field of biosensing. researchgate.netijcce.ac.ir Their excellent photophysical properties and the ability to link them to other molecules make them valuable tools for studying biological processes in living cells. aatbio.com

Rhodamine derivatives are utilized as fluorogenic substrates for monitoring enzyme activity. researchgate.netijcce.ac.ir The core principle involves designing a rhodamine-based molecule that is initially non-fluorescent or "caged." This substrate is engineered to be recognized and cleaved by a specific enzyme. Upon enzymatic cleavage, the rhodamine fluorophore is released, resulting in a "turn-on" fluorescence signal that is directly proportional to the enzyme's activity. medchemexpress.comgoogle.com

For example, rhodamine 110 (R110), a close relative of rhodamine 6G, is often used for this purpose. Substrates like Z-DEVD-R110 are designed where two DEVD peptides (a recognition sequence for caspase-3 and -7) are linked to the rhodamine fluorophore. In its intact form, the substrate is non-fluorescent. When caspases are activated (a key event in apoptosis), they cleave the DEVD peptides, liberating the highly fluorescent R110 molecule. medchemexpress.com This allows for the sensitive and real-time monitoring of caspase activity in live cells. Similarly, other peptide sequences can be attached to create substrates for different proteases. acs.org The amine-reactive nature of compounds like 5(6)-Carboxy-rhodamine 6G, succinimidyl ester, allows them to be conjugated to various biomolecules, further expanding their use in developing customized enzyme substrates. abpbio.comabpbio.com

Rhodamine dyes, including Rhodamine 6G and its derivatives, are lipophilic, cationic fluorescent probes that are widely used to measure mitochondrial membrane potential (ΔΨm) in living cells. medchemexpress.comnih.govmedchemexpress.comglpbio.com The negative charge inside healthy mitochondria, established by the electron transport chain, drives the accumulation of these positively charged dyes within the mitochondrial matrix. nih.govphysiology.org

The degree of accumulation is directly proportional to the mitochondrial membrane potential. physiology.org Therefore, the intensity of the fluorescence emitted from the mitochondria provides a quantitative measure of their energetic state. nih.gov A decrease in mitochondrial fluorescence indicates a depolarization of the membrane, which is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis or cellular stress. physiology.org

Rhodamine 6G has been demonstrated to selectively accumulate in the mitochondria of various living cells. nih.gov Studies have shown that this accumulation is sensitive to inhibitors of the respiratory chain and uncouplers, confirming its dependence on the membrane potential. nih.govphysiology.org The ability of these dyes to permeate cell membranes and their low toxicity at working concentrations make them powerful tools for assessing mitochondrial health in real-time. medchemexpress.commedchemexpress.comglpbio.com 5(6)-Carboxyrhodamine 110 has also been used as a fluorescent probe to monitor changes in mitochondrial membrane potential under various stress conditions.

Enzyme Fluorogenic Substrates and Activity Monitoring

Environmental and Analytical Chemistry Applications

The fluorescent properties of this compound have led to its investigation in various sensing platforms within environmental and analytical chemistry. Its application extends to the detection of gaseous substances and its use in sophisticated analytical separation techniques.

Detection of Water Vapor and Other Gaseous Analytes

While direct research on this compound for gaseous analyte detection is limited, studies on the parent compound, Rhodamine 6G (R6G), provide significant insights into its potential. Thin films of R6G have been utilized as sensitive layers in Quartz Crystal Microbalance (QCM) sensors to detect a variety of low-molecular-weight analytes in the gas phase. sielc.comnih.gov The sensing mechanism relies on the adsorption of analyte molecules onto the R6G film, which induces a measurable frequency shift in the QCM sensor. The magnitude of this shift is dependent on the nature and concentration of the analyte. sielc.com

Research has demonstrated that sensors coated with Rhodamine 6G exhibit a notable response to water vapor. sielc.comnih.gov In one study, the interaction of R6G thin films with water vapor, among other analytes, was investigated. The sensor showed a frequency shift of approximately 200 Hz upon exposure to water vapor, indicating a significant adsorption capacity. sielc.com

Beyond water vapor, these R6G-based sensors have shown sensitivity to a range of other gaseous organic compounds. The response of the sensor is characterized by monotonic dependences, eventually reaching a saturation level. The degree of frequency shift varies depending on the analyte, indicating a degree of selectivity. sielc.com For instance, the coating demonstrated a high adsorption capacity for acetic acid and ethyl alcohol, and a lower capacity for substances like acetonitrile, acetone, and nitrobenzene. sielc.com

The table below summarizes the response of a Rhodamine 6G-coated QCM sensor to various gaseous analytes, as indicated by the frequency shift.

| Analyte | Sensor Response (Frequency Shift in Hz) |

| Acetic Acid | ~1200 |

| Ethyl Alcohol | ~1000 |

| Ammonia | ~400 |

| Pyridine | ~350 |

| Benzene (B151609) | ~250 |

| Water Vapor | ~200 |

| Acetonitrile | <200 |

| Acetone | <200 |

| Nitrobenzene | <200 |

This data is based on research conducted with Rhodamine 6G. sielc.com

Furthermore, the desolvation process of proteins labeled with 5-carboxyrhodamine 6G has been studied in the gas phase using electrospray ionization. This research confirms the transition of the dye-labeled molecules into the gaseous state, a fundamental step for certain analytical techniques. sciencepublishinggroup.com

Utilization in Solid-Phase Extraction and Analytical Separations

In the realm of analytical chemistry, separation and preconcentration are critical steps for the accurate quantification of analytes, especially at trace levels. While specific applications of this compound in these areas are not extensively documented, methods developed for the closely related Rhodamine 6G are indicative of its potential.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to isolate and concentrate analytes from complex matrices. For Rhodamine 6G, various novel adsorbent materials have been developed for its efficient extraction from samples like food and water.

One such development involves the use of graphene-like boron nitride nanosheets coated on dendritic silicon dioxide nanocomposites (g-BN@SiO₂) as an SPE sorbent. nih.gov This material has demonstrated a high adsorption capacity for Rhodamine 6G, enabling its enrichment from food samples prior to high-performance liquid chromatography (HPLC) analysis. nih.gov The method showed low limits of detection (2.1 μg/L for R6G) and quantification (6.9 μg/L for R6G), with satisfactory recovery rates in chili powder and beverages. nih.gov

Another approach utilizes an NH₂‐MIL‐53(Al)‐DES(ChCl‐Urea) nanocomposite as an adsorbent for the extraction of Rhodamine 6G from environmental and cosmetic samples. This method boasts a short adsorption-desorption time of 6 minutes and a high reusability of the adsorbent for up to 15 cycles. researchgate.net

The table below outlines the performance of different SPE methods for Rhodamine 6G.

| SPE Sorbent | Sample Matrix | Analytical Method | Limit of Detection (LOD) | Recovery |

| g-BN@SiO₂ | Chili Powder, Beverages | HPLC | 2.1 μg/L | 94.8%–103.1% |

| NH₂‐MIL‐53(Al)‐DES(ChCl‐Urea) | Water, Cosmetics | UV-Vis Spectrophotometry | 9.80 μg/L | 95%–106% |

This data is based on research conducted with Rhodamine 6G. nih.govresearchgate.net

A microextraction technique known as direct immersion single-drop microextraction (DI-SDME) has also been combined with an optical probe for the preconcentration and spectrophotometric determination of Rhodamine 6G. This method is based on the formation of an ion associate between R6G and picric acid, which is then extracted into a microdrop of an organic solvent. nih.govbohrium.complos.org This technique offers a low limit of detection of 3.4 nM. nih.govbohrium.complos.org

Analytical Separations

Various chromatographic techniques have been employed for the separation of Rhodamine 6G from other compounds. High-performance liquid chromatography (HPLC) is a common method, often using reverse-phase columns. sielc.com For instance, a method using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of Rhodamine 6G. sielc.com

A novel and cost-effective separation method involves paper centrifugal chromatography combined with surface-enhanced Raman scattering (SERS) detection. This technique has been successfully used for the rapid separation and qualitative analysis of a mixture containing Rhodamine 6G and crystal violet. acs.org

Materials Science and Nanotechnology Integration

Incorporation into Polymeric Systems and Self-Assembly Processes

The covalent and non-covalent incorporation of rhodamine dyes into polymeric architectures is a key strategy for creating materials with tailored optical properties. Self-assembly processes, in particular, offer a sophisticated method for controlling the environment around the dye molecules to enhance their performance.

Recent research has demonstrated the use of Rhodamine 6G (R6G) as a versatile, metal-free photocatalyst in water-based photoinduced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. santafe.eduresearchgate.net This process utilizes R6G's photoactive nature to drive polymerization, which in turn induces the self-assembly of the newly formed amphiphilic polymers into complex structures like micelles and vesicles. santafe.eduresearchgate.net

A significant outcome of this polymerization-induced self-assembly (PISA) process is the substantial enhancement of the R6G dye's own fluorescence emission. santafe.eduresearchgate.net A compounded feedback mechanism occurs between the R6G molecules, their hydrophobicity, and the self-assembling polymer structures. santafe.eduresearchgate.net This supramolecular relationship not only leads to higher monomer conversion rates but also effectively "switches on" or enhances the dye's brightness, a process sometimes referred to as dequenching. researchgate.net

Table 1: Research Findings on R6G in Polymerization-Induced Self-Assembly (PISA)

| Feature | Description | Reference |

|---|---|---|

| Process | Photoinduced Electron Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization | santafe.eduresearchgate.net |

| Catalyst | Rhodamine 6G (R6G) | santafe.eduresearchgate.net |

| Mechanism | Polymerization-Induced Self-Assembly (PISA) | santafe.eduresearchgate.net |

| Formed Structures | Polymeric micelles and vesicles | santafe.eduresearchgate.net |

| Key Outcome | Enhanced fluorescence emission from R6G and higher monomer conversion | santafe.eduresearchgate.net |

5-Carboxy Rhodamine-6G is a key fluorophore in the construction of advanced fluorescent nanomaterials, particularly dye-doped silica (B1680970) nanoparticles (SiNPs). mdpi.com These nanomaterials offer significant advantages over individual dye molecules, including greater brightness and improved photostability. researchgate.net

One sophisticated application involves creating nanoparticles for Fluorescence Resonance Energy Transfer (FRET). In one such design, 5-carboxyrhodamine 6G (R6G) was co-encapsulated within a single silica nanoparticle along with two other dyes: fluorescein (B123965) isothiocyanate (FITC) and 6-carboxy-X-rhodamine (ROX). mdpi.com In this triple-dye system, FITC acts as a donor for both R6G and ROX, while R6G serves as both an acceptor for FITC and a donor for ROX. mdpi.com This architecture allows for the tuning of the nanoparticle's emission color simply by altering the doping ratio of the three dyes, all under a single excitation wavelength. mdpi.comresearchgate.net

Polymerization-Induced Self-Assembly for Enhanced Fluorescence of Rhodamine 6G

Development of Hybrid Fluorescent-Magnetic Bifunctional Materials

A significant innovation in materials science is the creation of hybrid particles that possess both fluorescent and magnetic properties. Rhodamine 6G is an ideal fluorescent component for these materials due to its brightness and stability. researchgate.net These bifunctional materials typically consist of a magnetic core, such as iron oxide (Fe3O4), which allows for physical manipulation, and an outer layer or matrix containing the fluorescent dye, which enables optical tracking and imaging.

One prominent example is the development of fluorescent-magnetic bifunctional superparticles composed of an iron oxide core and a polydopamine (PDA) shell embedded with Rhodamine 6G (Fe3O4·Rhodamine 6G@PDA). aatbio.com The PDA layer serves to encapsulate both the magnetic core and the fluorescent dye, creating a stable, biocompatible nanoparticle with dual functionalities.

The dual properties of fluorescent-magnetic hybrid materials make them powerful tools in mechanobiology and cell manipulation studies. The magnetic core allows researchers to apply precise, controlled mechanical forces to cells or tissues using an external magnetic field, while the fluorescence from the incorporated Rhodamine 6G allows for real-time visualization of the cellular response. aatbio.com

These Fe3O4·Rhodamine 6G@PDA superparticles have been successfully utilized in advanced cell biology research. aatbio.com Specific applications include:

Mediating Cell Migration: The particles have been used to guide Schwann cell migration through magnetic actuation. aatbio.com

Inducing Axon Growth: Researchers have applied mechanical tension with these particles to promote the growth and elongation of axons, demonstrating a direct link between physical force and neuronal development. aatbio.com

Table 2: Characteristics of Fluorescent-Magnetic Bifunctional Superparticles

| Component | Material | Function | Reference |

|---|---|---|---|

| Core | Iron (III) Oxide (Fe3O4) | Provides magnetic properties for physical manipulation. | aatbio.com |

| Shell/Matrix | Polydopamine (PDA) | Encapsulates the core and the dye. | aatbio.com |

| Fluorophore | Rhodamine 6G | Provides fluorescence for imaging and tracking. | aatbio.com |

| Application | Mechanobiology | Cell migration and axon elongation studies. | aatbio.com |

Theoretical and Mechanistic Investigations

Spectroscopic Behavior in Diverse Molecular Environments

The spectroscopic properties of 5-Carboxy Rhodamine-6G (5-CR6G) and its parent compound, Rhodamine 6G (R6G), are intricately linked to their molecular environment. Factors such as solvent polarity, pH, and conjugation to biomolecules can significantly influence their absorption and emission characteristics, making them versatile tools for a range of applications.

Rhodamine dyes, including 5-CR6G, can exist in a dynamic equilibrium between a colorless, non-fluorescent lactone form and a brightly fluorescent, colored zwitterionic form. nih.govnih.govacs.org This equilibrium is a critical determinant of the dye's performance in various biological settings. nih.gov The transition between these two states is highly sensitive to the surrounding molecular environment, particularly solvent polarity and pH. biorxiv.orgscience.gov

The position of this equilibrium, often quantified by the lactone–zwitterion equilibrium constant (KL–Z), dictates the dye's properties. nih.gov In aqueous solutions, rhodamine dyes with an ortho-carboxyl group on the pendant phenyl ring exhibit this equilibrium. acs.org The zwitterionic form is favored in polar solvents, leading to strong fluorescence, while the lactone form is more stable in non-polar environments. For instance, rhodamine dyes in polar solvents like methanol (B129727) exhibit high fluorescence intensity, whereas in less polar solvents like DMSO, the fluorescence intensity is significantly reduced and red-shifted. chemsrc.com

The pH of the solution also plays a crucial role. For example, the fluorescence of Rhodamine Green, a structurally similar dye, is largely insensitive to pH changes within the range of 4 to 9. google.com However, for other rhodamines, acidic conditions can favor the protonated, fluorescent form, while basic conditions can lead to the formation of the non-fluorescent lactone. mdpi.com This pH dependence is a key consideration in the design of fluorescent probes for specific cellular compartments with varying pH levels. biorxiv.org

The structural characteristics of the rhodamine molecule itself can also influence the lactone-zwitterion equilibrium. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, can shift the equilibrium towards the closed lactone form. nih.gov Conversely, modifications that stabilize the positive charge on the xanthene ring can favor the open, fluorescent zwitterionic form. google.com

Table 1: Effect of Solvent on the Spectroscopic Properties of Rhodamine 6G

| Solvent | Absorption Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |

|---|---|---|---|

| Methanol | ~530 | 568 | Highest |

| Ethanol (B145695) | ~530 | - | - |

| Cyclopentanol | - | 716 | High |

| DMSO | - | 579 | Lowest (41% of Methanol) |

This table is generated based on data from multiple sources. chemsrc.comscience.gov

This compound and its derivatives are prized for their high fluorescence quantum yields and good photostability, making them excellent candidates for creating bright and robust bioconjugates. aatbio.comtenovapharma.comaatbio.combiomol.comaddexbio.comaatbio.com In general, rhodamine 6G conjugates exhibit higher fluorescence quantum yields compared to tetramethylrhodamine (B1193902) conjugates. aatbio.comtenovapharma.comaatbio.combiomol.comaddexbio.comaatbio.comthermofisher.com

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly influenced by the local environment and the nature of the molecule to which the dye is conjugated. For free 5-CR6G isomers, the fluorescence quantum yields can range from 58% to 92% in aqueous buffers. science.gov However, when conjugated to antibodies, these values can decrease to a range of 18-64%. science.gov This quenching effect upon conjugation is a critical consideration in the design and application of fluorescent probes.

The photostability of rhodamine dyes is another key attribute. Rhodamine 6G has been shown to be more photostable than other dyes like fluorescein (B123965) under certain conditions. google.com However, at very high light intensities, tetramethylrhodamine (TMR) can be more stable than Rhodamine 6G. google.com The incorporation of structural modifications, such as four-membered azetidine (B1206935) rings, has been shown to substantially increase both the brightness and photostability of rhodamine dyes. nih.gov

The choice of linkage chemistry for conjugation can also impact the final properties of the probe. For instance, positioning an amide group next to a carboxyl group in the benzene (B151609) ring of rhodamines can enhance the stability of the hydrophobic spirolactone state, leading to increased cell permeability. biorxiv.org

Table 2: Fluorescence Quantum Yields of this compound

| Form | Fluorescence Quantum Yield |

|---|---|

| Free Fluorophores (in aqueous buffers) | 58% - 92% |

| Antibody Conjugates (in aqueous buffers) | 18% - 64% |

This table is based on data from a study on the 5-carboxy isomer of rhodamine. science.gov

Influence of Solvent Polarity and pH on Fluorophore State Transitions (Lactone-Zwitterion Equilibrium)

Structure-Activity Relationships in this compound Derivatives

The development of novel fluorescent probes based on the this compound scaffold relies heavily on understanding the relationship between the chemical structure and the resulting photophysical and biological properties. By systematically modifying the core structure, researchers can fine-tune the dye's characteristics for specific applications.

The rational design of 5-CR6G derivatives allows for the precise tuning of their spectral properties, such as absorption and emission wavelengths, as well as their biocompatibility. biorxiv.org The excitation and emission wavelengths of rhodamine 6G derivatives fall between those of fluorescein and tetramethylrhodamine, offering an additional color option for multicolor fluorescence imaging. aatbio.comtenovapharma.comaatbio.com

One key strategy for tuning spectral properties is the introduction of different substituents onto the rhodamine core. For example, replacing the oxygen atom in the xanthene ring with silicon can lead to red-shifted absorption and emission spectra. acs.org Furthermore, the introduction of electron-withdrawing or electron-donating groups can modulate the lactone-zwitterion equilibrium, thereby affecting the dye's fluorescence and cell permeability. nih.gov For instance, the incorporation of 3-substituted azetidine groups allows for the rational tuning of spectral and chemical properties with high precision. nih.gov

Biocompatibility is another critical aspect that can be improved through rational design. While rhodamine dyes are generally considered biocompatible, their hydrophobicity can sometimes lead to non-specific interactions and reduced cell permeability. biorxiv.orgresearchgate.net To address this, strategies such as introducing hydrophilic linkers or modifying the charge of the molecule can be employed. The neighboring group effect, where positioning an amide group next to a carboxyl group enhances spirolactonization, is a prime example of how structural modifications can improve cell permeability. biorxiv.org

Molecular modeling and computational studies provide valuable insights into the interactions between this compound derivatives and their target molecules at the atomic level. These theoretical approaches complement experimental data and aid in the rational design of new and improved fluorescent probes.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic and structural properties of rhodamine dyes and their conjugates. For example, DFT calculations have been used to investigate the interaction between Rhodamine 6G and a polymethylmethacrylate (PMMA) host, revealing details about the electronic mobility and stability of the resulting complex. ingentaconnect.com Such studies can help in understanding the factors that govern the lasing properties of dye-doped polymers. ingentaconnect.com

Molecular dynamics (MD) simulations are another powerful tool for studying the behavior of rhodamine dyes in complex biological environments. MD simulations can be used to explore the conformational dynamics of dye-biomolecule conjugates and to understand how the dye's properties are influenced by its local environment. For instance, these simulations can shed light on the interactions of rhodamine dyes with DNA G-quadruplex structures, revealing how the ligand influences the stability and topology of the DNA. mdpi.com

These computational approaches are instrumental in elucidating structure-activity relationships and guiding the synthesis of next-generation fluorescent probes with optimized properties for specific biological imaging and sensing applications.

Emerging Research Directions and Future Outlook

Novel Applications in Unexplored Scientific Disciplines

While renowned for its use in biology, the robust photophysical properties of 5-Carboxy Rhodamine-6G are paving the way for its use in other scientific fields.

Materials Science: Dendritic polymers that incorporate rhodamine dyes are being investigated for potential applications in materials science. The fluorescence characteristics of these compounds can be used to probe the microscopic properties and behaviors of polymers. For instance, rhodamine dyes are employed in studies to detect the adsorption of polymers and oligonucleotides onto surfaces.

Environmental Chemistry: Rhodamine dyes, in general, are utilized in analytical and environmental chemistry. ijcce.ac.ir The sensitivity of their fluorescence to the local environment makes them suitable candidates for developing sensors to detect specific analytes or changes in environmental conditions.

Nondestructive Testing: An emerging application for rhodamine dyes is as a penetrant liquid for crack detection in materials, offering a fluorescent method for identifying structural flaws. researchgate.net

Strategies for Improving Probe Performance (e.g., Cell Permeability, Photobleaching Resistance)

A significant focus of current research is to enhance the intrinsic properties of rhodamine-based probes like 5-CR6G to improve their performance in complex environments.

Photobleaching Resistance: Photobleaching, the irreversible loss of fluorescence upon exposure to light, often limits the duration of imaging experiments. nih.gov Several strategies have been developed to improve the photostability of Rhodamine 6G (R6G) and related dyes.

Chemical Additives: The addition of a small quantity of vinyl acetate (B1210297) polymer solution has been shown to improve the efficiency and photostability of Rhodamine 590, a closely related dye. ripublication.com This additive acts as a triplet state quencher, reducing the formation of long-lived triplet states that contribute to photodegradation. ripublication.com Similarly, the removal of dissolved oxygen from the dye's environment can significantly enhance photostability for certain rhodamine dyes. nih.gov

Environmental Engineering: Creating confined environments, such as micrometer-sized polydimethylsiloxane (B3030410) (PDMS) wells, can significantly increase the survival time of individual R6G molecules before they photobleach. nih.gov Encapsulating R6G within a silica (B1680970) cage has also been shown to enhance its photostability. acs.org

Molecular Hybridization: Förster Resonance Energy Transfer (FRET) offers another avenue for photostability enhancement. By creating a hybrid FRET pair with a more photostable fluorophore like tetramethyl-Si-rhodamine (TMSiR), the photostability of red fluorescent proteins has been substantially improved. rsc.org This principle could be applied to R6G derivatives.

Cell Permeability: The ability of a fluorescent probe to cross the cell membrane is crucial for live-cell imaging. For rhodamine-type dyes, cell permeability is linked to the equilibrium between the fluorescent, polar zwitterion form and the non-fluorescent, lipophilic lactone form. nih.govrsc.org Dyes with a greater tendency to exist in the lactone form can more readily traverse biological membranes. nih.gov Strategies to improve cell permeability often focus on modifying the chemical structure to fine-tune this lactone-zwitterion equilibrium (KL–Z). nih.gov

| Strategy | Specific Method | Observed Outcome | Relevant Compound(s) |

|---|---|---|---|

| Photostability Enhancement | Addition of Vinyl Acetate Polymer Solution | Increased efficiency from 36% to 45% and photostability to 165 GJ/mol. ripublication.com | Rhodamine 590 Perchlorate ripublication.com |

| Photostability Enhancement | Confinement in PDMS Wells | Significantly increased survival time of single molecules before photobleaching. nih.gov | Rhodamine 6G nih.gov |

| Photostability Enhancement | Deoxygenation | Factor of 6 improvement in photostability for Pyrromethene 567 in MPMMA. nih.gov | Pyrromethene 567, Perylene Orange nih.gov |

| Photostability Enhancement | FRET with Photostable Acceptor | Nearly 6-fold enhancement in mCherry's photostability. rsc.org | mCherry, tetramethyl-Si-rhodamine (TMSiR) rsc.org |

| Cell Permeability | Tuning Lactone-Zwitterion Equilibrium | Dyes with intermediate KL–Z values show improved cell and tissue permeability. nih.gov | General Rhodamines nih.gov |

Integration with Advanced Technologies for Enhanced Detection and Imaging

This compound is well-suited for integration with a variety of advanced analytical and imaging technologies, enhancing their capabilities.

Super-Resolution Microscopy: The photostability and brightness of rhodamine dyes make them valuable for super-resolution imaging techniques like Stimulated Emission Depletion (STED) microscopy. nih.gov These methods bypass the diffraction limit of light to achieve nanoscale resolution in living cells. nih.gov

Multicolor Fluorescence Imaging: The excitation and emission wavelengths of 5-CR6G fall between those of fluorescein (B123965) and tetramethylrhodamine (B1193902) derivatives. aatbio.comaatbio.com This spectral positioning makes it an excellent choice for multicolor imaging experiments, where multiple targets are labeled with different colored fluorophores. aatbio.comaatbio.com Its peak absorption is a good match for the 514 nm spectral line of commonly used argon-ion lasers. abpbio.comabpbio.com

Fluorescence Resonance Energy Transfer (FRET): As a bright fluorophore, 5-CR6G can serve as either a donor or an acceptor in FRET-based assays. FRET is a powerful tool for studying molecular interactions and dynamics. aatbio.com

Single-Molecule Detection: The high fluorescence quantum yield of R6G conjugates makes them suitable for sensitive applications like single-molecule detection and fluorescence correlation spectroscopy (FCS), which measures the concentration and diffusion of fluorescently labeled molecules. abpbio.com

| Technology | Role of 5-CR6G | Key Advantage |

|---|---|---|

| Super-Resolution Microscopy (e.g., STED) | Fluorescent label for cellular structures. | High photostability and brightness enable imaging beyond the diffraction limit. nih.gov |

| Multicolor Fluorescence Imaging | A distinct color choice for multi-target labeling. | Spectral properties fall between fluorescein and tetramethylrhodamine, allowing for clear signal separation. aatbio.com |

| Fluorescence Correlation Spectroscopy (FCS) | Fluorescent probe to track molecular movement. | High quantum yield allows for detection at the single-molecule level. abpbio.com |

| Fluorescence Resonance Energy Transfer (FRET) | Energy donor or acceptor. | Bright fluorescence enables sensitive detection of molecular proximity and interactions. aatbio.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products